N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide
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Overview
Description
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is a synthetic compound. It was developed as a novel, selective, and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to exhibit modest potency at the human M4 receptor .
Synthesis Analysis
The synthesis of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” involves a reaction between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and isonicotinoyl chloride hydrochloride in the presence of DIEA . The reaction is carried out in DCM at 0 °C and then allowed to warm to room temperature .
Molecular Structure Analysis
The molecular formula of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is C13H16N2O2S. Its molecular weight is 264.34.
Chemical Reactions Analysis
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to cause a 14.6-fold leftward shift of the agonist concentration-response curve .
Scientific Research Applications
- Application : Researchers have explored its use as a topical drug for treating alopecia (hair loss). The compound inhibits Smad2/3 phosphorylation induced by TGF-β, which plays a role in hair follicle regulation .
- Application : Factor B is part of the complement system, and its inhibition may have therapeutic implications for various complement-mediated diseases .
- Application : Researchers have explored environmentally friendly methods for synthesizing benzothiazole compounds. These include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Additionally, cyclization using thioamide or carbon dioxide (CO2) as raw materials has been investigated .
Transforming Growth Factor-β (TGF-β) Receptor Inhibition for Alopecia Treatment
Factor B Inhibition for Complement-Mediated Diseases
Green Chemistry Synthesis of Benzothiazole Compounds
Mechanism of Action
Target of Action
The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide, also known as N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide acts as a positive allosteric modulator of the M4 receptor . This means that it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .
Biochemical Pathways
The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can affect several biochemical pathways. One of the key pathways is the inhibition of adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This can result in various downstream effects, such as a reduction in the release of certain neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide are characterized by low intravenous clearance and excellent brain exposure . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.
Result of Action
The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence ion channel activity, and affect various cellular processes. These effects can contribute to the compound’s potential therapeutic effects .
Future Directions
The future directions of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” research could involve further exploration of its potential therapeutic applications, given its role as a positive allosteric modulator of the M4 receptor . It could also involve further investigation into its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-5-10(16)14-13-15-11-9(17-3)7-6-8(2)12(11)18-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLGMPYSSRJNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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